![molecular formula C18H27NO2 B5532805 {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B5532805.png)
{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol, also known as JNJ-7925476, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the D3 receptor, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol modulates the release of dopamine, a neurotransmitter involved in reward and motivation pathways. This modulation of dopamine release is thought to underlie the therapeutic effects of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to modulate various biochemical and physiological pathways in preclinical studies. In animal models of Parkinson's disease, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the survival and growth of neurons. In animal models of breast cancer, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has several advantages for use in lab experiments. It has a high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various biological processes. However, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol also has limitations, including its relatively low solubility in water and its potential for off-target effects on other dopamine receptor subtypes.
Direcciones Futuras
There are several future directions for the study of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol. In neurology, further studies are needed to determine the therapeutic potential of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, clinical trials are needed to determine the safety and efficacy of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol as an antidepressant and anxiolytic agent in humans. In oncology, further studies are needed to determine the anticancer properties of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol in various types of cancer. Additionally, further studies are needed to optimize the synthesis method of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol and to develop more potent and selective dopamine D3 receptor antagonists.
Conclusion:
In conclusion, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol is a novel compound that has potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. Its mechanism of action involves the selective antagonism of the dopamine D3 receptor, which modulates the release of dopamine and underlies its therapeutic effects. Further studies are needed to determine the full therapeutic potential of {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol and to optimize its synthesis method.
Métodos De Síntesis
{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol was synthesized using a multistep process involving the reaction of 3-ethylpiperidine with 4-methoxyphenylacetaldehyde to form the corresponding imine. The imine was then reduced to the corresponding amine using sodium borohydride, followed by the addition of a methanol group to form the final product.
Aplicaciones Científicas De Investigación
{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, {3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol has been shown to have anticancer properties in preclinical models of breast cancer and leukemia.
Propiedades
IUPAC Name |
[3-ethyl-1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-18(15-20)11-5-13-19(14-18)12-4-6-16-7-9-17(21-2)10-8-16/h4,6-10,20H,3,5,11-15H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRBGSXNXDQCGJ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)CC=CC2=CC=C(C=C2)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CCCN(C1)C/C=C/C2=CC=C(C=C2)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-EN-1-YL]piperidin-3-YL}methanol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.